1-Methyl-2-benzimidazolinone

Description

The exact mass of the compound 1-Methyl-2-benzimidazolinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-benzimidazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-benzimidazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

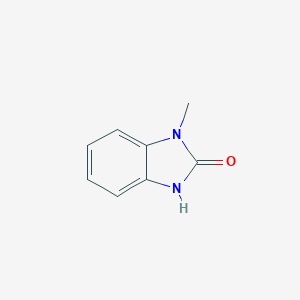

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343559 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-01-0 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone

Introduction: 1-Methyl-2-benzimidazolinone (MBI) is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Benzimidazolone derivatives have been investigated for a range of pharmacological activities, including as potential cytotoxic agents against cancer cells. This guide provides a comprehensive overview of the core properties, synthesis, analytical protocols, and proposed biological mechanisms of 1-Methyl-2-benzimidazolinone, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

1-Methyl-2-benzimidazolinone is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of 1-Methyl-2-benzimidazolinone

| Property | Value | Reference(s) |

| CAS Number | 1849-01-0 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂O | [1][2][3][4] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| IUPAC Name | 1-methyl-1,3-dihydro-2H-benzimidazol-2-one | [3] |

| Synonyms | 1-Methyl-1H-benzo[d]imidazol-2(3H)-one | [2][4] |

| Appearance | White to light beige crystalline powder | [3][4] |

| Melting Point | 192 - 196 °C | [3][4] |

| Density | ~1.21 g/cm³ | [4] |

| pKa (Predicted) | 12.29 ± 0.30 | [5] |

| Solubility | Soluble in methanol. Generally soluble in polar organic solvents like DMSO and chloroform for analytical purposes. | [6] |

| XLogP3-AA | 0.7 | [1] |

Synthesis and Characterization

The synthesis of 1-Methyl-2-benzimidazolinone can be achieved through a two-step process involving the formation of the core benzimidazolone ring followed by N-methylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzimidazolinone from o-Phenylenediamine and Urea

This procedure is adapted from general methods for benzimidazolone synthesis.[7]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add o-phenylenediamine (10.8 g, 0.1 mol), urea (6.6 g, 0.11 mol), and an organic solvent such as dichlorobenzene (100 mL).

-

Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (0.2 g, ~0.7 mmol).

-

Heating: Heat the reaction mixture to 170-180 °C with vigorous stirring. Ammonia gas will evolve during the reaction.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate. Filter the solid precipitate and wash it with hexane to remove the high-boiling solvent.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-benzimidazolinone as a white solid.

Step 2: N-Methylation of 2-Benzimidazolinone

This procedure is adapted from standard N-alkylation methods for related heterocycles.[8]

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 2-benzimidazolinone (13.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Base Addition: Add potassium hydroxide (KOH) (6.2 g, 0.11 mol) to the suspension and stir until a clear solution is formed.

-

Methylation: Cool the solution in an ice bath and add methyl iodide (15.6 g, 0.11 mol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours.

-

Work-up: Remove the ethanol under reduced pressure. The aqueous residue will contain the precipitated product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude 1-Methyl-2-benzimidazolinone from ethanol to obtain the final product.

Figure 1: Workflow for the two-step synthesis of 1-Methyl-2-benzimidazolinone.

Analytical Characterization Protocols

Accurate structural elucidation and purity assessment are critical. The following protocols outline standard procedures for the analysis of 1-Methyl-2-benzimidazolinone.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized 1-Methyl-2-benzimidazolinone. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean glass vial. c. Transfer the solution to a 5 mm NMR tube. For quantitative NMR (qNMR), add a precisely weighed internal standard.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nuclei (¹H and ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum and analyze chemical shifts and coupling patterns to confirm the structure.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation (Electrospray Ionization - ESI): a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Set the mass spectrometer to operate in positive ion mode. c. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺. d. Acquire data over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: a. Identify the molecular ion peak. For 1-Methyl-2-benzimidazolinone (C₈H₈N₂O), the expected exact mass is 148.0637 Da. The [M+H]⁺ ion should be observed at m/z 149.0715. b. For high-resolution mass spectrometry (HRMS), confirm that the measured mass is within 5 ppm of the theoretical mass to validate the elemental composition.

Figure 2: General workflow for the analytical characterization of the synthesized compound.

Biological Activity and Proposed Mechanism of Action

While specific signaling pathways for 1-Methyl-2-benzimidazolinone are not extensively detailed in the public literature, the broader class of benzimidazole derivatives has shown significant anti-cancer activity, often by functioning as microtubule-targeting agents (MTAs).[9] These agents disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[9][10] Related nitroimidazole compounds have also been shown to induce apoptosis and cytotoxicity through mechanisms involving oxidative stress and DNA damage.[11][12]

The proposed cytotoxic mechanism for 1-Methyl-2-benzimidazolinone in cancer cells is likely to follow this established pattern for related compounds.

Proposed Cytotoxic Signaling Pathway:

-

Microtubule Disruption: The compound interferes with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This destabilizes the mitotic spindle, a critical structure for chromosome segregation during mitosis.

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), causing the cell to arrest in the G2/M phase of the cell cycle.[10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspase cascades (e.g., Caspase-9, Caspase-3), ultimately resulting in cell death.

References

- 1. 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H8N2O | CID 590540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Methyl-2-benzimidazolinone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1-METHYL-2-BENZIMIDAZOLINONE - Safety Data Sheet [chemicalbook.com]

- 5. 1-METHYL-2-BENZIMIDAZOLINONE CAS#: 1849-01-0 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone

This technical guide provides a comprehensive overview of 1-Methyl-2-benzimidazolinone, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis, and known biological activities, with a focus on its potential as a cytotoxic agent.

Chemical Identity and Structure

IUPAC Name: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. It can also exist in a tautomeric form as 3-methyl-1H-benzimidazol-2-one.

Synonyms: 1-Methyl-2-benzimidazolinone, 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

CAS Number: 1849-01-0

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

Structure:

The chemical structure of 1-Methyl-2-benzimidazolinone consists of a benzene ring fused to a methylated imidazolinone ring.

Experimental Protocols

Representative Synthesis of a Methylated Benzimidazolone Derivative

Materials:

-

N-methyl-o-phenylenediamine

-

Urea

-

A suitable solvent (e.g., high-boiling point solvent like diglyme)

Procedure:

-

A mixture of N-methyl-o-phenylenediamine and urea is heated in a high-boiling point solvent.

-

The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent to yield 1-Methyl-2-benzimidazolinone.

Cytotoxicity Evaluation by MTT Assay

The following protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as described for a similar benzimidazolone derivative.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HEK 293 for kidney cancer)[2]

-

1-Methyl-2-benzimidazolinone (dissolved in a suitable solvent like DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-Methyl-2-benzimidazolinone and incubate for a specified period (e.g., 24 hours).[2] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[2]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Quantitative Data

Quantitative data for the cytotoxicity of 1-Methyl-2-benzimidazolinone is not extensively available in the reviewed literature. However, a study on the structurally related compound, 1-propenyl-1,3-dihydro-benzimidazol-2-one, provides an indication of its potential cytotoxic effects against various cancer cell lines.[2]

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a (Neuroblastoma) | 20 | 50.76[2] |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | MCF-7 (Breast Cancer) | 20 | 37.67[2] |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | HEK 293 (Kidney Cancer) | 20 | 47.08[2] |

Signaling Pathways and Experimental Workflows

Potential Involvement of the Dopamine D4 Receptor Signaling Pathway

There is a suggestion in the literature that the cytotoxicity of 1-Methyl-2-benzimidazolinone may involve the dopamine D4 receptor.[3] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects can include the modulation of ion channels and other signaling cascades.

Caption: Potential modulation of the Dopamine D4 receptor signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of 1-Methyl-2-benzimidazolinone.

Caption: Experimental workflow for determining cytotoxicity.

References

- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Methyl-2-benzimidazolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-benzimidazolinone, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Methyl-2-benzimidazolinone. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-Methyl-2-benzimidazolinone exhibits characteristic signals for the aromatic protons and the N-methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.10 - 7.50 | Multiplet | - |

| N-CH₃ | 3.40 | Singlet | - |

| NH | ~10.8 | Broad Singlet | - |

Note: The chemical shift of the NH proton can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~155.6 |

| Aromatic C (quaternary) | ~131.0, ~129.0 |

| Aromatic CH | ~121.5, ~109.0 |

| N-CH₃ | ~27.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-Methyl-2-benzimidazolinone. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H Stretch | Amide |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl |

| ~1700 | C=O Stretch | Carbonyl (Amide I) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1350 | C-N Stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-Methyl-2-benzimidazolinone, confirming its elemental composition and structural features. The molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol .[1]

Mass Spectral Data

The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 100 | [M]⁺ |

| 119 | High | [M - CO - H]⁺ |

| 105 | Moderate | [M - HNCO]⁺ |

| 92 | Moderate | [C₆H₄N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

The fragmentation of benzimidazole derivatives often involves the loss of small neutral molecules like CO and HCN.[2] The base peak is typically the molecular ion, indicating a stable structure.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-Methyl-2-benzimidazolinone in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

IR Spectroscopy (Solid Sample)

Thin Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[4]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Place the pellet in the sample holder for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

Instrumentation and Conditions (Typical):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Methyl-2-benzimidazolinone.

Caption: Workflow for the spectroscopic characterization of 1-Methyl-2-benzimidazolinone.

References

1-Methyl-2-benzimidazolinone: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-Methyl-2-benzimidazolinone (MBI). It is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Disclaimer: Publicly available, specific experimental data on the solubility and stability of 1-Methyl-2-benzimidazolinone is limited. This guide summarizes the existing information and provides generalized experimental protocols and expected trends based on structurally related compounds.

Physicochemical Properties

1-Methyl-2-benzimidazolinone, with the CAS number 1849-01-0, is a crystalline powder.[1][2] Its molecular formula is C8H8N2O, and it has a molecular weight of 148.16 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C8H8N2O | [2] |

| Molecular Weight | 148.16 g/mol | [2][3] |

| Physical State | Crystalline Powder | [2] |

| Color | White to slightly beige | [2] |

| Melting Point | 192-196°C | [2] |

| pKa | 12.29 ± 0.30 (Predicted) | [1] |

| Density | 1.213 g/cm³ | [2] |

Solubility Profile

Table 1: Expected Solubility of 1-Methyl-2-benzimidazolinone

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble to Freely Soluble | Based on the solubility of related benzimidazoles.[4][6] |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble to Freely Soluble | Common solvents for similar heterocyclic compounds. |

| Non-Polar (e.g., Toluene, Hexane) | Sparingly Soluble to Insoluble | Benzimidazole is practically insoluble in benzene and petroleum ether.[4] |

| Aqueous | pH-dependent | The presence of acidic and basic functionalities suggests pH-dependent solubility.[5] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of 1-Methyl-2-benzimidazolinone in various solvents at a controlled temperature.

Materials:

-

1-Methyl-2-benzimidazolinone

-

Selected solvents (e.g., water, phosphate buffer at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of 1-Methyl-2-benzimidazolinone to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Methyl-2-benzimidazolinone in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Stability Profile

Detailed stability data for 1-Methyl-2-benzimidazolinone is not extensively reported. Safety data sheets often indicate that no data is available on its chemical stability or hazardous decomposition products.[2] However, forced degradation studies are a standard approach to evaluate the intrinsic stability of a drug substance.[7][8] These studies expose the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways and products.[9][10]

Table 2: General Forced Degradation Conditions and Expected Stability of Benzimidazoles

| Stress Condition | Typical Reagents and Conditions | Expected Stability/Degradation Pathway for Benzimidazoles |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Benzimidazole ring is generally stable, but substituents may be labile. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Potential for degradation, especially under harsh conditions.[7] |

| Oxidation | 3-30% H₂O₂, room temperature or gentle heat | The imidazole ring can be susceptible to oxidative cleavage.[11] |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | Generally stable, but depends on the melting point and presence of other functional groups. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation is a common pathway for benzimidazole derivatives.[9][11] |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of 1-Methyl-2-benzimidazolinone under various stress conditions.

Materials:

-

1-Methyl-2-benzimidazolinone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable organic solvent (e.g., methanol or acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or UPLC system, preferably with a mass spectrometer (LC-MS) for peak identification.[12]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-Methyl-2-benzimidazolinone in the chosen organic solvent.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 80°C for the specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for the specified time points. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store a solid sample and a solution of the compound at 80°C. Analyze samples at various time points.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.[12][13] The method should be capable of separating the parent compound from all degradation products.

Analytical Methodologies

A stability-indicating analytical method is crucial for the accurate assessment of a compound's stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The ability to resolve the parent peak from any degradation products and impurities.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradation products.[11][12]

Conclusion

While specific experimental data for 1-Methyl-2-benzimidazolinone is scarce, this guide provides a framework for its characterization based on the properties of related compounds and established scientific methodologies. The provided experimental protocols for solubility and stability assessment offer a clear path for researchers to generate the necessary data for their specific applications. The use of robust, validated analytical methods, particularly stability-indicating HPLC and LC-MS, is paramount for obtaining reliable and accurate results in the study of this and other novel chemical entities.

References

- 1. 1-METHYL-2-BENZIMIDAZOLINONE CAS#: 1849-01-0 [m.chemicalbook.com]

- 2. 1-METHYL-2-BENZIMIDAZOLINONE - Safety Data Sheet [chemicalbook.com]

- 3. 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H8N2O | CID 590540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. biomedres.us [biomedres.us]

- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Synthesis and Characterization of 1-Methyl-2-benzimidazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-benzimidazolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule, presenting quantitative data in a clear, tabular format.

Introduction

1-Methyl-2-benzimidazolinone is a derivative of benzimidazolone, a bicyclic structure composed of a fused benzene and imidazole ring system. Benzimidazole scaffolds are prevalent in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The methylation at the N1 position can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a reliable method for the preparation and characterization of 1-Methyl-2-benzimidazolinone.

Synthesis of 1-Methyl-2-benzimidazolinone

The synthesis of 1-Methyl-2-benzimidazolinone is typically achieved through a two-step process. The first step involves the cyclization of o-phenylenediamine with urea to form the 2-benzimidazolinone core. The subsequent step is the N-methylation of the benzimidazolinone intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Benzimidazolinone

This protocol describes the synthesis of the intermediate, 2-benzimidazolinone, from o-phenylenediamine and urea.

-

Materials:

-

o-Phenylenediamine

-

Urea

-

Hydrochloric Acid (HCl) or an organic solvent (e.g., o-dichlorobenzene) with a phase transfer catalyst (e.g., benzyltriethylammonium chloride)[1]

-

Water

-

Sodium Hydroxide (NaOH) solution (for neutralization if using HCl)

-

-

Procedure (Acid-Catalyzed Method):

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and urea in a 1:1.2 molar ratio.

-

Add a sufficient amount of dilute hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) for 2-3 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-benzimidazolinone as a solid.

-

Step 2: Synthesis of 1-Methyl-2-benzimidazolinone

This protocol details the N-methylation of 2-benzimidazolinone to yield the final product.

-

Materials:

-

2-Benzimidazolinone (from Step 1)

-

Methyl Iodide (CH₃I)

-

Potassium Hydroxide (KOH) or another suitable base (e.g., K₂CO₃)[3]

-

Ethanol

-

Water

-

Chloroform or other suitable extraction solvent

-

-

Procedure:

-

In a round-bottom flask, suspend 2-benzimidazolinone in a mixture of ethanol and water.

-

Add potassium hydroxide (1.1 equivalents) to the suspension and stir.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.[3]

-

Heat the mixture to reflux and continue stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the mixture can be concentrated under reduced pressure.

-

Perform a liquid-liquid extraction using chloroform and water.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1-Methyl-2-benzimidazolinone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization of 1-Methyl-2-benzimidazolinone

The synthesized 1-Methyl-2-benzimidazolinone should be characterized to confirm its identity and purity. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 192-196 °C | |

| CAS Number | 1849-01-0 | [4] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Predicted shifts (ppm): ~7.0-7.2 (m, 4H, Ar-H), ~3.3 (s, 3H, N-CH₃). The aromatic protons will appear as a complex multiplet, and the methyl protons will be a singlet. |

| ¹³C NMR (DMSO-d₆) | Predicted shifts (ppm): ~154 (C=O), ~130-140 (quaternary Ar-C), ~110-125 (tertiary Ar-C), ~27 (N-CH₃). |

| Infrared (IR) (KBr) | Characteristic peaks (cm⁻¹): ~3200-3400 (N-H stretch, may be absent or weak if fully methylated), ~1680-1720 (C=O stretch), ~1600 (C=C aromatic stretch), ~1200-1300 (C-N stretch). |

| Mass Spectrometry | m/z: 148 [M]⁺, with fragmentation patterns corresponding to the loss of CO and other fragments. |

Biological Activity and Potential Signaling Pathway

Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer effects. While the specific signaling pathway for 1-Methyl-2-benzimidazolinone is not extensively detailed in the literature, many benzimidazoles exert their anticancer effects by targeting microtubule dynamics. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

The proposed mechanism involves the binding of the benzimidazole compound to tubulin, the protein subunit of microtubules. This interaction can disrupt the dynamic process of microtubule polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The resulting spindle defects trigger a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-Methyl-2-benzimidazolinone. The two-step synthetic route is robust and can be adapted for the synthesis of various N-substituted benzimidazolinone derivatives. The characterization data presented here will aid researchers in confirming the successful synthesis and purity of the compound. The potential anticancer mechanism through microtubule inhibition highlights a promising area for further investigation into the therapeutic applications of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H8N2O | CID 590540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-2-benzimidazolinone derivatives and their analogs, focusing on their synthesis, diverse biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

1-Methyl-2-benzimidazolinone is a heterocyclic compound featuring a benzene ring fused to a 1-methyl-2-oxoimidazoline ring. The core structure, with its hydrogen bond donor and acceptor capabilities, provides a versatile scaffold for chemical modifications to develop novel therapeutic agents. The IUPAC name for this core structure is 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of 1-Methyl-2-benzimidazolinone Derivatives

The synthesis of 1-methyl-2-benzimidazolinone and its derivatives can be achieved through various chemical reactions. A common approach involves the cyclization of N-methyl-o-phenylenediamine with a carbonyl source. Modifications at the N-3 position and on the benzene ring allow for the creation of a diverse library of analogs with varied physicochemical properties and biological activities.

Below is a generalized experimental workflow for the synthesis of N-substituted 1-methyl-2-benzimidazolinone derivatives.

The 1-Methyl-2-benzimidazolinone Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide on the Biological Activity, Mechanisms, and Experimental Evaluation for Researchers, Scientists, and Drug Development Professionals.

The 1-methyl-2-benzimidazolinone moiety represents a significant and privileged scaffold in medicinal chemistry. As a derivative of benzimidazole, which shares structural similarities with naturally occurring nucleotides, this core structure has been extensively explored as a pharmacophore for a diverse range of biological activities. Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to promising therapeutic applications. This technical guide provides a comprehensive overview of the key biological activities associated with the 1-methyl-2-benzimidazolinone scaffold, including its roles in anticancer therapy through PARP inhibition, its potential as a dopamine D2 receptor antagonist for neurological disorders, and its emerging anticonvulsant properties. Detailed experimental protocols, quantitative bioactivity data, and mechanistic signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity: Targeting DNA Repair Mechanisms

Derivatives of the benzimidazole scaffold have demonstrated significant potential as anticancer agents, with some acting as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).

Signaling Pathway: PARP1 Inhibition

PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality. PARP inhibitors not only block the catalytic activity of PARP1 but can also "trap" the enzyme on the DNA, creating a cytotoxic lesion that further enhances their anticancer effect.[1][2]

Caption: Mechanism of PARP1 inhibition by benzimidazole derivatives.

Quantitative Data: Anticancer and PARP Inhibitory Activity

The following tables summarize the in vitro cytotoxicity and PARP inhibitory activity of representative benzimidazole derivatives.

Table 1: In Vitro Cytotoxicity of 1,2-Disubstituted Benzimidazole Derivatives Note: Compound 2a features a 2-methyl-1H-benzo[d]imidazole core, closely related to the 1-Methyl-2-benzimidazolinone scaffold.

| Compound ID | Cell Line | Description | IC50 (µM) | Reference |

| 2a | A549 | Human Lung Carcinoma | 111.70 | [3] |

| 2a | DLD-1 | Human Colorectal Adenocarcinoma | 185.30 | [3] |

| 2a | L929 | Mouse Fibroblast (non-cancerous) | 167.30 | [3] |

Table 2: PARP Inhibitory Activity of Benzimidazole Carboxamide Derivatives Note: These compounds are structurally related benzimidazoles, demonstrating the potential of the core scaffold.

| Compound ID | Target | Assay Type | Potency (Ki/EC50) | Reference |

| 10b | PARP-1 | Enzyme Assay | 8 nM (Ki) | [4] |

| 10b | PARP-1 | Whole Cell Assay | 3 nM (EC50) | [4] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, DLD-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate the plates for an additional 48 hours.[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Dopamine D2 Receptor Antagonism

The benzimidazole scaffold is also a key feature in compounds designed to interact with G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor. Antagonism of this receptor is a primary mechanism of action for antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders.[5][6]

Signaling Pathway: Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a Gαi/o-coupled receptor. When activated by its endogenous ligand, dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing gene transcription and neuronal excitability. D2 receptor antagonists competitively bind to the receptor, preventing dopamine from binding and thereby blocking this inhibitory signaling cascade. This restores adenylyl cyclase activity and normalizes cAMP levels, which is thought to alleviate the positive symptoms of psychosis associated with hyperdopaminergic states.[3][5]

Caption: Mechanism of dopamine D2 receptor antagonism.

Quantitative Data: Dopamine D2 Receptor Binding Affinity

While specific data for 1-Methyl-2-benzimidazolinone derivatives is an active area of research, the broader class of benzimidazole-containing molecules has shown high affinity for the D2 receptor. The table below presents data for representative D2 receptor antagonists to illustrate typical binding affinities.

Table 3: Binding Affinities (Ki) of Representative D2 Receptor Antagonists

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Lurasidone | Dopamine D2 | 1.0 | [7] |

| Perospirone | Dopamine D2 | 1.4 | [7] |

| Chlorprothixene | Dopamine D2 | 2.96 | [7] |

| Pimozide | Dopamine D2 | 3.0 | [7] |

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the D2 receptor.

Objective: To measure the ability of a test compound to displace a known radioligand from the D2 receptor, and to calculate its inhibitory constant (Ki).

Principle: The assay measures the competition between a test compound and a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-methylspiperone) for binding to D2 receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing human D2 receptors (e.g., HEK293-D2L cells). This typically involves homogenization of the cells followed by differential centrifugation to isolate the membrane pellet.

-

Assay Setup: In a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-methylspiperone), and varying concentrations of the test compound in an appropriate assay buffer.[8]

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only the membrane preparation and the radioligand.

-

Non-specific Binding (NSB): Wells containing the membrane, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Anticonvulsant Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticonvulsant agents, suggesting a role in modulating neuronal excitability. This activity is often evaluated in preclinical models of seizures.

Putative Mechanism and Screening Workflow

The exact mechanism for the anticonvulsant activity of many benzimidazole derivatives is still under investigation, but potential targets include voltage-gated ion channels and GABAergic systems. Preclinical evaluation typically involves a workflow of standardized in vivo seizure models.

References

- 1. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-Methyl-2-benzimidazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone (MBI-2) is a heterocyclic organic compound belonging to the benzimidazolone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 1-Methyl-2-benzimidazolinone, focusing on its potential molecular targets, associated signaling pathways, and cytotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and its derivatives for potential therapeutic applications.

Putative Molecular Targets and Mechanism of Action

While direct and extensive studies on the mechanism of action of 1-Methyl-2-benzimidazolinone are limited, compelling evidence from research on its close structural analogs strongly suggests its primary molecular target is the sigma-2 (σ2) receptor . Additionally, early research has hinted at a possible interaction with the dopamine D4 receptor .

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cell lines and is implicated in the regulation of cell proliferation, differentiation, and apoptosis. Ligands that bind to the sigma-2 receptor can induce cytotoxicity in cancer cells, making it an attractive target for anticancer drug development. The dopamine D4 receptor, a G protein-coupled receptor, is primarily found in the brain and is involved in various neurological processes.

The proposed mechanism of action for 1-Methyl-2-benzimidazolinone, based on the activity of its derivatives, involves binding to the sigma-2 receptor, which in turn modulates downstream signaling pathways leading to apoptosis and inhibition of cell proliferation.

Quantitative Data

Quantitative data on the biological activity of 1-Methyl-2-benzimidazolinone is not extensively available in the public domain. However, studies on its close derivative, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) , provide significant insights into the potential potency of this scaffold.

| Compound | Target Receptor | Binding Affinity (Ki) |

| CM398 | Sigma-2 (σ2) | 0.43 nM |

This data for a derivative suggests that 1-Methyl-2-benzimidazolinone may also exhibit high affinity for the sigma-2 receptor.

Signaling Pathways

The binding of 1-Methyl-2-benzimidazolinone and its derivatives to the sigma-2 receptor is hypothesized to trigger a cascade of intracellular events. The precise signaling pathways are still under investigation, but are thought to involve the modulation of calcium (Ca2+) signaling, potassium (K+) channels, and the induction of apoptotic pathways.

Sigma-2 Receptor Signaling Pathway

A Comprehensive Technical Guide to the Research of 1-Methyl-2-benzimidazolinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-Methyl-2-benzimidazolinone, a heterocyclic compound belonging to the benzimidazole class. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of its synthesis, biological activities, and potential mechanisms of action.

Chemical Properties and Synthesis

1-Methyl-2-benzimidazolinone, also known as 1-methyl-1,3-dihydro-2H-benzimidazol-2-one, is a white to light beige crystalline powder. Its chemical structure consists of a benzene ring fused to a methyl-substituted imidazolinone ring.

Table 1: Physicochemical Properties of 1-Methyl-2-benzimidazolinone

| Property | Value | Reference |

| CAS Number | 1849-01-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 192-196 °C | [1] |

| SMILES | CN1C(=O)NC2=CC=CC=C12 | [1] |

Experimental Protocol: Synthesis of 1-Methyl-2-benzimidazolinone

Step 1: Synthesis of N-methyl-o-phenylenediamine [3][4][5]

This procedure describes the methylation of o-phenylenediamine.

-

Materials:

-

o-phenylenediamine

-

Methyl iodide

-

Methanol

-

Potassium hydroxide

-

Ethyl ether

-

Potassium carbonate

-

-

Procedure:

-

To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.[3]

-

Reflux the mixture for 2 hours.[3]

-

Add an additional 25.7 ml (0.41 mole) of methyl iodide to the mixture.[3]

-

Reflux the total mixture for 12 hours.[3]

-

Remove the major portion of the methanol under vacuum.[3]

-

Pour the residual brown oil into two liters of crushed ice.[3]

-

Raise the pH of the mixture to 9.0 by adding potassium hydroxide.[3]

-

Extract the resulting mixture with ethyl ether.[3]

-

Dry the extract over potassium carbonate.[3]

-

Remove the ether under vacuum.[3]

-

Distill the residue at approximately 120° C./8 mm to obtain N-methyl-o-phenylenediamine as a yellow oil.[3]

-

Step 2: Cyclization to form 1-Methyl-2-benzimidazolinone

This generalized protocol is based on the reaction of o-phenylenediamines with phosgene or its equivalents to form the benzimidazolinone ring.[6] Caution: Phosgene is a highly toxic gas and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Materials:

-

N-methyl-o-phenylenediamine

-

Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

-

Anhydrous toluene

-

A suitable base (e.g., triethylamine)

-

-

Procedure:

-

Dissolve N-methyl-o-phenylenediamine in anhydrous toluene in a reaction flask equipped with a stirrer and a reflux condenser under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosgene (or a phosgene equivalent) in toluene to the cooled solution of N-methyl-o-phenylenediamine.

-

Add a base, such as triethylamine, to the reaction mixture to neutralize the generated HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and filter to remove any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-Methyl-2-benzimidazolinone.

-

Biological Activities

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and 1-Methyl-2-benzimidazolinone is no exception. The following sections summarize the reported antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities of this compound and its close analogs.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of benzimidazole derivatives. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of a compound in inhibiting the growth of a particular microorganism.

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 | [7] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [7] |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | [8] |

| 2-Acyl-1,4-benzohydroquinone (4) | Candida krusei | 2 | [9] |

| 2-Acyl-1,4-benzohydroquinone (4) | Filamentous fungi | 4 - 64 | [9] |

| Methyl 2-benzimidazole carbamate | Various fungi | <0.000195 - >1.0 | [10] |

| 2- and 1,2-substituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 | [11] |

| 2- and 1,2-substituted benzimidazoles | Candida spp. | 104.6 - 151.78 | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.

-

Materials:

-

Test compound (e.g., 1-Methyl-2-benzimidazolinone)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known stock concentration.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm.[13]

-

Cytotoxic Activity

The cytotoxic effects of benzimidazole derivatives against various cancer cell lines have been investigated in numerous studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives (IC50 in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide | HCT116 (Colon Cancer) | 0.294 | [14] |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide | HL60 (Leukemia) | 0.362 | [14] |

| Platinum(II) complex with 2-acetoxymethylbenzimidazole | Sk-Hep-1 (Liver Cancer) | 19.78 | [15] |

| Platinum(II) complex with 2-acetoxymethylbenzimidazole | MDA-MB-231 (Breast Cancer) | 13.60 | [15] |

| Platinum(II) complex with 2-acetoxymethylbenzimidazole | MCF-7 (Breast Cancer) | 48.15 | [15] |

| Ag(I)-NHC complexes of benzimidazolium salts | MCF-7 (Breast Cancer) | 5.9 - 9.8 | [16] |

| Pd(II)-NHC complexes of benzimidazolium salts | MCF-7 (Breast Cancer) | 15.5 - 25.1 | [16] |

| Bis-benzimidazole derivatives | MDA-MB-453 (Breast Cancer) | 55.89 (µg/ml) | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17]

-

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., 1-Methyl-2-benzimidazolinone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

-

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties.

Table 4: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric oxide production | 0.86 | [18] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α production | 1.87 | [18] |

| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole | COX-2 inhibition | 8 - 13.7 | [18] |

| 2-substituted benzimidazole derivatives | Carrageenan-induced paw edema | Significant inhibition | [19][20] |

| 2-benzyl-1-methyl-5-nitroindazolinone | LPS-enhanced leukocyte migration | Low relative migration | [21] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

-

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by 1-Methyl-2-benzimidazolinone are not extensively documented in the available literature, the broader class of benzimidazole derivatives has been shown to interact with several key cellular signaling pathways implicated in cancer and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[22][23][24][25][26][27]

Kinase Inhibition

Many benzimidazole derivatives function as kinase inhibitors.[22] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole scaffold can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[24] Some benzimidazole derivatives have been shown to inhibit components of this pathway, making it a potential target for 1-Methyl-2-benzimidazolinone.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity.[27] Its aberrant activation is associated with various inflammatory diseases and cancers. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.

Conclusion and Future Directions

1-Methyl-2-benzimidazolinone is a compound of significant interest within the broader class of benzimidazoles, which have demonstrated a wide array of biological activities. While the existing literature provides a foundation for its synthesis and potential therapeutic applications, further research is warranted. Specifically, detailed studies are needed to elucidate the precise mechanisms of action and to identify the specific cellular targets and signaling pathways modulated by 1-Methyl-2-benzimidazolinone. Such investigations will be crucial for the rational design and development of novel therapeutic agents based on this promising scaffold. This technical guide serves as a starting point for researchers to explore the full potential of 1-Methyl-2-benzimidazolinone in drug discovery and development.

References

- 1. 1-Methyl-2-benzimidazolinone | 1849-01-0 | BAA84901 [biosynth.com]

- 2. 1-METHYL-2-BENZIMIDAZOLINONE CAS#: 1849-01-0 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 6. Benzimidazolone synthesis [organic-chemistry.org]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal Activity of Methyl 2-Benzimidazole Carbamate -Mycobiology | Korea Science [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrevlett.com [chemrevlett.com]

- 25. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 26. content-assets.jci.org [content-assets.jci.org]

- 27. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental chemical properties of 1-Methyl-2-benzimidazolinone for researchers

A Technical Guide to 1-Methyl-2-benzimidazolinone for Research Professionals

Abstract: This document provides a comprehensive technical overview of 1-Methyl-2-benzimidazolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development. This guide covers the fundamental chemical and physical properties, spectroscopic data, established synthesis protocols, and safety information. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

1-Methyl-2-benzimidazolinone, also known as 3-methyl-1H-benzimidazol-2-one, is a derivative of benzimidazolinone, a bicyclic structure composed of a fused benzene and imidazolinone ring system.[1] The presence of a methyl group at the N1 position influences its solubility, reactivity, and biological interactions compared to the parent compound.

Chemical Identifiers

The following table summarizes the key identifiers for 1-Methyl-2-benzimidazolinone.

| Identifier | Value | Reference |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | [1][2] |

| CAS Number | 1849-01-0 | [1][3] |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| InChI Key | PYEHNKXDXBNHQQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CN1C(=O)NC2=CC=CC=C12 | [2] |

| Synonyms | 1-Methyl-1H-benzo[d]imidazol-2(3H)-one, 3-methyl-1H-benzimidazol-2-one | [3][4] |

Physicochemical Data

Key physical and computed chemical properties are outlined below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Appearance | White to light beige crystalline powder | [2][3] |

| Melting Point | 192-196°C | [2][3] |

| Density | 1.213 g/cm³ | [3] |

| pKa | 12.29 ± 0.30 (Predicted) | [5] |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Characterization Workflow